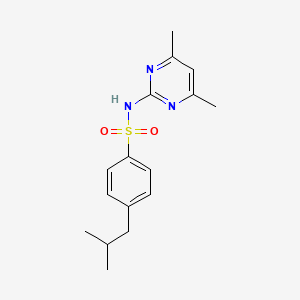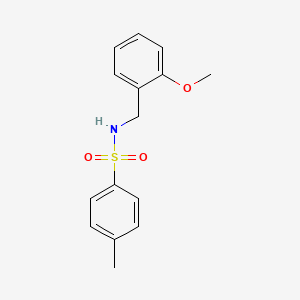![molecular formula C14H11Cl2N3O B5864252 6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as CPDD, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell proliferation, inflammation, and neuronal function. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphodiesterases, which play important roles in cell cycle regulation and signaling. This compound has also been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells and to inhibit angiogenesis, the growth of new blood vessels that supply tumors. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of immune cells involved in inflammation. In neurological research, this compound has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various areas of research. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Further research is needed to determine the optimal dosage and administration methods for this compound in different research applications.
Direcciones Futuras
There are several future directions for 6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one research, including further studies on its mechanism of action, optimization of its therapeutic properties, and development of new derivatives with improved solubility and bioavailability. This compound may also have potential in combination therapy with other drugs or in targeted drug delivery systems. Additionally, this compound may have applications in other areas of research such as infectious diseases and metabolic disorders. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in animal models and in vitro studies. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic properties. This compound may have potential in combination therapy with other drugs or in targeted drug delivery systems, and it may have applications in other areas of research such as infectious diseases and metabolic disorders.
Métodos De Síntesis
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized through a multi-step process starting with the reaction of 4-chloroaniline and 2,5-dimethylpyrazole in the presence of a catalyst. The resulting product is then treated with chloroacetyl chloride to form the intermediate compound, which is further reacted with sodium hydroxide to obtain this compound.
Aplicaciones Científicas De Investigación
6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Inflammation is another area where this compound has shown potential, as it has been found to reduce inflammation in animal models of arthritis and colitis. In neurological disorders, this compound has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurodegenerative conditions.
Propiedades
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-7-11(9-3-5-10(15)6-4-9)13-17-8(2)12(16)14(20)19(13)18-7/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPHQACVHSTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)Cl)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)


![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)
![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

